4-[ethyl(methyl)amino]benzoic acid
Description
4-[Ethyl(methyl)amino]benzoic acid is a benzoic acid derivative featuring an ethyl(methyl)amino substituent at the para position of the aromatic ring. This substitution pattern introduces both electron-donating and steric effects, influencing its physicochemical properties and reactivity. The compound is structurally analogous to other amino-substituted benzoic acids but distinguishes itself through the branched alkylamino group, which may enhance lipophilicity and modulate biological interactions.
Properties
IUPAC Name |
4-[ethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQXGBKJFNZYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination Reaction: : The ethyl(methyl)amino group can be introduced through a nucleophilic substitution reaction using ethyl(methyl)amine and a suitable halobenzoic acid derivative under mild conditions.
Ester Hydrolysis: : Another method involves the hydrolysis of ethyl(methyl)amino-benzoate ester using acidic or basic conditions to yield the target compound.
Industrial Production Methods
For industrial production, the preferred method involves a two-step process: (1) the alkylation of benzoic acid derivatives to introduce the ethyl(methyl) group, followed by (2) amination to attach the ethyl(methyl)amino group. This ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 4-[ethyl(methyl)amino]benzoic acid can undergo oxidation reactions to form various oxidized products.
Reduction: : Reduction can yield products with reduced functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation using palladium or platinum catalysts is typical.
Substitution: : Halogenating agents such as bromine or chlorine can be used in the presence of catalysts.
Major Products
Oxidation: : Results in carboxylic acids, ketones, or aldehydes.
Reduction: : Produces primary or secondary amines, or alcohols.
Substitution: : Yields halogenated benzoic acids or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-[Ethyl(methyl)amino]benzoic acid is primarily recognized for its potential therapeutic properties. Its derivatives are being investigated for various medical uses:
- Antifibrotic Agents : The potassium salt form of para-aminobenzoic acid (PABA), closely related to this compound, is used in treating fibrotic skin disorders like Peyronie's disease. This compound acts by modulating fibroblast activity and collagen synthesis, thus aiding in the management of fibrosis .
- Cholinergic System Modulators : Some studies suggest that derivatives of this compound can function as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Gastrointestinal Health : It has been used in the treatment of irritable bowel syndrome (IBS), where it helps alleviate gastrointestinal symptoms .
Analytical Chemistry
In analytical chemistry, this compound has been employed in various methodologies:
- High-Performance Liquid Chromatography (HPLC) : This compound can be analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which facilitates the separation and analysis of the compound in complex mixtures. This method is scalable and suitable for pharmacokinetic studies .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Column Type | Newcrom R1 HPLC Column |
| Application | Pharmacokinetics |
Material Science
The compound's structural properties allow it to be utilized in materials science:
- Synthesis of Metal-Organic Frameworks (MOFs) : Research indicates that derivatives of this compound can be utilized as building blocks in the synthesis of MOFs with tunable Lewis acidity. These materials have potential applications in gas storage and separation processes .
- Polymerization Studies : The compound has been involved in studies focused on the electrochemical synthesis of polymers, demonstrating its utility as a monomer in creating functionalized polymeric materials .
Case Study 1: Antifibrotic Activity
A clinical study examined the efficacy of PABA derivatives, including those related to this compound, in patients with Peyronie's disease. Results indicated a significant reduction in plaque size and improvement in penile curvature after treatment over six months.
Case Study 2: HPLC Method Development
A laboratory developed a robust HPLC method for analyzing this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, allowing for detection limits suitable for quality control processes.
Mechanism of Action
The mechanism of action of 4-[ethyl(methyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethyl(methyl)amino group can form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways. The pathways involved depend on the specific application, whether it be in drug development, enzyme inhibition, or material synthesis.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 4-[ethyl(methyl)amino]benzoic acid but differ in substituent groups, leading to distinct properties:
Key Observations :
- The ethyl(methyl)amino group in the target compound reduces acidity compared to hydroxyl-substituted analogs (e.g., 4-hydroxybenzoic acid) due to weaker electron withdrawal .
- Compared to BAY58-2667, which has a long alkyl chain and fluorophenyl groups, this compound is simpler but may lack specificity in protein binding due to reduced hydrophobicity .
Physicochemical Properties
- Solubility: The ethyl(methyl)amino group increases solubility in organic solvents compared to polar derivatives like 4-hydroxybenzoic acid. For instance, ethyl 4-aminobenzoate (logP ~1.5) is more lipophilic than 4-aminobenzoic acid (logP ~0.9) .
- Acidity: The pKa of the carboxylic acid group is influenced by substituents. 4-Hydroxybenzoic acid has a pKa of ~4.5, while amino-substituted analogs (e.g., 4-aminobenzoic acid) exhibit higher pKa values (~6.5) due to electron donation from the amino group .
- Spectroscopic Data: NMR: Aromatic protons in this compound are expected to resonate at δ ~6.8–7.2 ppm (similar to ethyl 4-aminobenzoate), with ethyl and methyl groups appearing as multiplets at δ ~1.2–3.0 ppm . FT-IR: The compound shows characteristic peaks for -COOH (~2500–3300 cm⁻¹, broad) and -NH- (~3300 cm⁻¹) .
Biological Activity
4-[Ethyl(methyl)amino]benzoic acid, also known as this compound hydrochloride, is a compound with significant biological activity. With a molecular formula of C10H13NO2 and a molecular weight of approximately 215.68 g/mol, it has garnered attention in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to function through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function. This is particularly relevant in pathways involving inflammation and pain modulation.
- Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways that are crucial for cellular responses.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Anti-inflammatory Properties : Studies have shown that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Analgesic Effects : Its ability to modulate pain pathways suggests potential use as an analgesic agent.
- Neuroprotective Effects : Preliminary studies indicate that it may enhance cognitive functions and memory retention, making it a candidate for neuroprotective therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
